molecular formula C15H20O B12552037 2,2-Dimethyl-7-phenylhept-4-en-3-one CAS No. 182692-62-2

2,2-Dimethyl-7-phenylhept-4-en-3-one

Cat. No.: B12552037
CAS No.: 182692-62-2
M. Wt: 216.32 g/mol
InChI Key: WAMXUXGLXBEXFI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-phenylhept-4-en-3-one is a cyclic enone derivative characterized by a seven-carbon backbone with a ketone group at position 3, a conjugated double bond at position 4, and substituents including two methyl groups at position 2 and a phenyl group at position 7. Its molecular formula is C₁₅H₁₈O, with a molecular weight of 214.3 g/mol.

Properties

CAS No.

182692-62-2

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2,2-dimethyl-7-phenylhept-4-en-3-one

InChI

InChI=1S/C15H20O/c1-15(2,3)14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,8-10,12H,7,11H2,1-3H3

InChI Key

WAMXUXGLXBEXFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-7-phenylhept-4-en-3-one typically involves the aldol condensation of acetone with benzaldehyde, followed by a series of reactions to introduce the double bond and the methyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The intermediate products are then subjected to further reactions, such as dehydration and hydrogenation, to yield the final compound.

Industrial Production Methods: Industrial production of 2,2-Dimethyl-7-phenylhept-4-en-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum may be employed to improve the efficiency of the hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-7-phenylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium on carbon can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-7-phenylhept-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-phenylhept-4-en-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by activating or inhibiting specific proteins or enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties of 2,2-Dimethyl-7-phenylhept-4-en-3-one and Analogs
Compound Name Molecular Formula MW (g/mol) Key Substituents Reactivity/Bioactivity Insights
2,2-Dimethyl-7-phenylhept-4-en-3-one C₁₅H₁₈O 214.3 2,2-dimethyl, phenyl, enone High steric hindrance; enone reactivity
(E)-5-Hydroxy-1,7-diphenylhept-4-en-3-one C₁₉H₁₈O₂ 278.34 5-hydroxy, dual phenyl, enone E-isomer spatial arrangement; bioactivity differences
Benzophenone C₁₃H₁₀O 182.22 Dual phenyl, ketone UV absorption; fragrance applications
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone C₂₀H₂₂O₃ 310.39 4-hydroxyphenyl, 5-methoxy, ketone Antioxidant potential; H-bonding capacity
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) C₂₀H₂₂O₃ 310.39 4-hydroxy-3-methoxyphenyl, enone Enhanced polarity; possible anti-inflammatory activity
Key Observations:

The enone system (α,β-unsaturated ketone) in the target and DPHB enables Michael addition reactions, but the absence of electron-withdrawing groups (e.g., -OH, -OCH₃) in the target may reduce electrophilicity compared to methoxy/hydroxy-containing analogs .

Polarity and Solubility: The target’s single phenyl group and lack of polar substituents render it more lipophilic than DPHB or 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone , which contain hydroxyl/methoxy groups capable of hydrogen bonding.

Bioactivity Implications: Hydroxy and methoxy groups in analogs like DPHB and 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone are associated with antioxidant or anti-inflammatory properties, which the target compound may lack due to its non-polar substituents. The (E)-isomer of 5-hydroxy-1,7-diphenylhept-4-en-3-one demonstrates how stereochemistry influences biological activity, though comparable data for the target’s isomers are unavailable.

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